An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluoro-4-nitrophenol
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-fluoro-4-nitrophenol (CAS No: 1369139-60-5), a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. This document is designed to equip researchers, scientists, and drug development professionals with the essential data and theoretical understanding necessary for the effective handling, characterization, and application of this molecule. We will delve into its structural and physicochemical characteristics, including molecular weight, melting point, boiling point, solubility, and acidity (pKa). Furthermore, this guide will present detailed methodologies for the experimental determination of these properties and provide an expert analysis of its expected spectral characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on its molecular structure.
Introduction: The Significance of 2-Bromo-5-fluoro-4-nitrophenol
2-Bromo-5-fluoro-4-nitrophenol is a highly functionalized aromatic compound whose unique substitution pattern—featuring a hydroxyl group, a bromine atom, a fluorine atom, and a nitro group—makes it a valuable building block in organic synthesis. The interplay of these functional groups imparts specific reactivity and physical properties that are of significant interest in the development of novel therapeutic agents and specialized agrochemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective use, from ensuring accurate dosage in reaction media to predicting its behavior in various analytical techniques.
The purity of any chemical substance is intrinsically linked to its physical properties. The presence of impurities, even in trace amounts, can lead to deviations in melting point, boiling point, and spectral data. Therefore, while this guide provides established and predicted values, it is crucial to consider the purity of the sample in any experimental setting.
Molecular Structure and Core Physicochemical Properties
The arrangement of the functional groups on the benzene ring dictates the electronic and steric environment of the molecule, which in turn governs its physical properties.
Figure 1: Molecular Structure of 2-Bromo-5-fluoro-4-nitrophenol.
A summary of the key physical properties of 2-Bromo-5-fluoro-4-nitrophenol is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFNO₃ | [3] |
| Molecular Weight | 235.99 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 124-127 °C | [4] |
| Boiling Point | Predicted: 312.9 ± 42.0 °C at 760 mmHg | |
| Density | Predicted: 1.965 ± 0.06 g/cm³ | |
| pKa | Predicted: 4.67 ± 0.24 | |
| Solubility | Soluble in organic solvents | [No specific source] |
Experimental Determination of Physical Properties
This section outlines the standard methodologies for determining the key physical properties of 2-Bromo-5-fluoro-4-nitrophenol.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry 2-Bromo-5-fluoro-4-nitrophenol is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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A rapid heating run is performed to determine an approximate melting point.
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The apparatus is allowed to cool.
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A second, slower heating run (1-2 °C per minute) is conducted, starting from a temperature approximately 20 °C below the approximate melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
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Figure 2: Workflow for Melting Point Determination.
Boiling Point Determination
Due to the high predicted boiling point and potential for decomposition, the determination of the boiling point of 2-Bromo-5-fluoro-4-nitrophenol requires careful consideration. A micro-scale method is often preferred.
Experimental Protocol: Micro Boiling Point (Siwoloboff Method)
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Sample Preparation: A small amount of the compound (a few drops) is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
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Apparatus: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
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Procedure:
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The apparatus is heated slowly.
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As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
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Heating is discontinued, and the apparatus is allowed to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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Solubility Assessment
A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purifications, and analytical procedures.
Experimental Protocol: Qualitative Solubility Testing
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Procedure:
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Approximately 10-20 mg of 2-Bromo-5-fluoro-4-nitrophenol is placed in a series of test tubes.
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To each tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added.
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The tubes are agitated and observed for dissolution.
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Solubility in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) aqueous solutions is also tested to infer acidic or basic properties. The phenolic hydroxyl group is expected to render the compound soluble in 5% NaOH.
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pKa Determination
The pKa is a measure of the acidity of the phenolic proton. The electron-withdrawing effects of the nitro, bromo, and fluoro groups are expected to increase the acidity of the phenol, resulting in a lower pKa compared to phenol itself.
Experimental Protocol: UV-Vis Spectrophotometric Method
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Principle: The protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
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Procedure:
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A series of buffer solutions with known pH values are prepared.
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A stock solution of 2-Bromo-5-fluoro-4-nitrophenol is prepared in a suitable solvent (e.g., methanol or ethanol).
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A constant aliquot of the stock solution is added to each buffer solution.
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The UV-Vis spectrum of each solution is recorded.
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The absorbance at the wavelength of maximum absorbance for the phenolate anion is plotted against pH. The pKa is the pH at which the absorbance is half-way between the minimum and maximum values.
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Figure 3: Workflow for Spectrophotometric pKa Determination.
Predicted Spectral Properties
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons.
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Ar-H (adjacent to the -OH and -Br groups): This proton is expected to appear as a doublet. The ortho coupling to the other aromatic proton and potential smaller couplings to the fluorine atom would influence its multiplicity. Its chemical shift will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.
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Ar-H (adjacent to the -F and -NO₂ groups): This proton is also expected to appear as a doublet due to ortho coupling. The strong electron-withdrawing effects of the adjacent fluorine and nitro groups will likely shift this proton significantly downfield.
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-OH Proton: The phenolic proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments.
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C-OH: The carbon attached to the hydroxyl group will be shifted downfield.
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C-Br: The carbon bonded to the bromine atom will show a characteristic upfield shift due to the "heavy atom effect".
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C-F: The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
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C-NO₂: The carbon bonded to the nitro group will be shifted downfield due to the strong electron-withdrawing nature of this group.
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Aromatic CH Carbons: The two carbons bonded to hydrogen will have chemical shifts determined by the cumulative electronic effects of the substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
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C-Br Stretch: A band in the fingerprint region, typically below 690 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each bromine isotope.
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Fragmentation: Common fragmentation pathways may include the loss of the nitro group (NO₂), the hydroxyl group (OH), and the bromine atom (Br).
Safety and Handling
2-Bromo-5-fluoro-4-nitrophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This technical guide has provided a detailed examination of the physical properties of 2-Bromo-5-fluoro-4-nitrophenol, a compound of significant interest in synthetic chemistry. By understanding its fundamental physicochemical characteristics and the experimental methods used for their determination, researchers can better utilize this versatile intermediate in their work. The provided data and predicted spectral analyses serve as a valuable resource for the characterization and quality control of this important chemical building block.
References
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PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-4-nitrophenol. Retrieved January 5, 2026, from [Link]
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Sourcing 2-Bromo-4-fluoro-5-nitrophenol: A Manufacturer's Guide. (2025, October 15). API intermediates supplier. Retrieved January 5, 2026, from [Link]
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